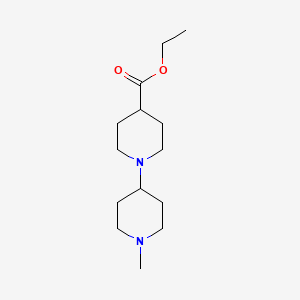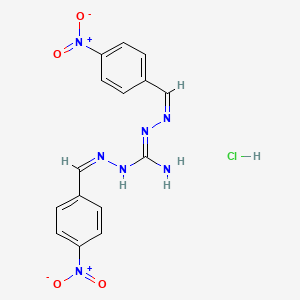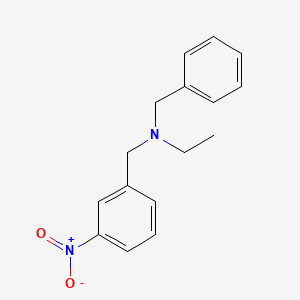![molecular formula C16H15N3O3 B5855290 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)
4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, commonly known as AC-4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. AC-4 has been studied extensively for its ability to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
Wirkmechanismus
AC-4 works by inhibiting the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, which is an enzyme that breaks down cAMP. By inhibiting 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, AC-4 increases intracellular levels of cAMP, which can activate protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). PKA and EPAC can then activate downstream signaling pathways that regulate various cellular processes such as inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects:
AC-4 has been shown to have various biochemical and physiological effects. In vitro studies have shown that AC-4 can inhibit the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide with high specificity and potency. In vivo studies have shown that AC-4 can reduce airway inflammation and bronchoconstriction in animal models of asthma and COPD. AC-4 has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. In cancer, AC-4 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AC-4 in lab experiments is its high specificity and potency for 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide inhibition. This allows researchers to study the effects of cAMP signaling pathways in various cellular processes with high precision. However, one limitation of using AC-4 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of AC-4. One direction is to further investigate its therapeutic potential in various diseases such as asthma, COPD, Alzheimer's disease, and cancer. Another direction is to develop more potent and specific inhibitors of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide that can overcome the limitations of AC-4. Additionally, further studies are needed to understand the downstream signaling pathways activated by cAMP in various cellular processes and how they can be targeted for therapeutic purposes.
In conclusion, AC-4 is a small molecule inhibitor that has gained significant attention for its potential therapeutic applications in various diseases. Its ability to inhibit the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide and increase intracellular levels of cAMP makes it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and therapeutic potential.
Synthesemethoden
The synthesis of AC-4 involves the reaction between 4-aminobenzamide and 4-acetylphenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through crystallization to obtain a pure form of AC-4. This synthesis method has been optimized to yield high purity and yield of AC-4.
Wissenschaftliche Forschungsanwendungen
AC-4 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), Alzheimer's disease, and cancer. In asthma and COPD, AC-4 has been shown to inhibit the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, leading to an increase in cAMP levels, which can reduce airway inflammation and bronchoconstriction. In Alzheimer's disease, AC-4 has been shown to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques. In cancer, AC-4 has been shown to inhibit the growth and proliferation of cancer cells by targeting 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide.
Eigenschaften
IUPAC Name |
4-[(4-acetylphenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10(20)11-2-6-13(7-3-11)18-16(22)19-14-8-4-12(5-9-14)15(17)21/h2-9H,1H3,(H2,17,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVGXQONQKNVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Acetylphenyl)carbamoyl]amino}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

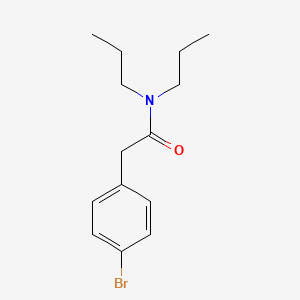
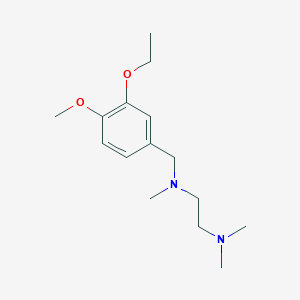
![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)
